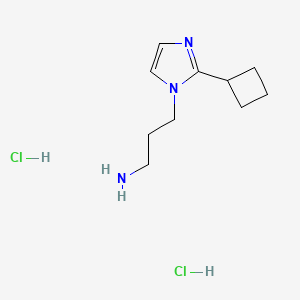
3-(2-Cyclobutylimidazol-1-yl)propan-1-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of imidazole, which is a heterocyclic organic compound. Imidazole derivatives have been used in the synthesis of potential drug candidates and as a negative control in biochemical assays .
Synthesis Analysis
While specific synthesis methods for this compound are not available, imidazole derivatives are often synthesized through condensation reactions of aldehydes or ketones with amidines .Molecular Structure Analysis
The compound contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also has a cyclobutyl group, which is a four-membered cyclic alkane, and a propylamine group, which is a three-carbon chain with an amine functional group .Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions. For example, they can undergo N-alkylation and N-acylation reactions. They can also participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, imidazole derivatives are stable compounds that can form hydrogen bonds, which could influence their solubility and reactivity .Future Directions
properties
IUPAC Name |
3-(2-cyclobutylimidazol-1-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c11-5-2-7-13-8-6-12-10(13)9-3-1-4-9;;/h6,8-9H,1-5,7,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBDOEKRKAOIPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NC=CN2CCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyclobutylimidazol-1-yl)propan-1-amine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

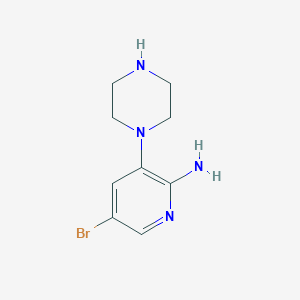
![3-amino-8-bromo-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B2947420.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2947422.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfonylbenzamide](/img/structure/B2947425.png)
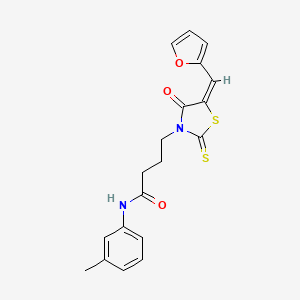
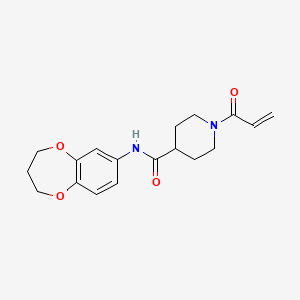
![3-(4-Chlorobenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2947429.png)
![N-[1-(2,4-Difluorophenyl)cyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2947434.png)
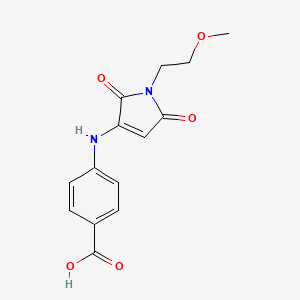
![3-[1-(5-Ethylthiophen-2-yl)sulfonylpiperidin-4-yl]-6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2947436.png)
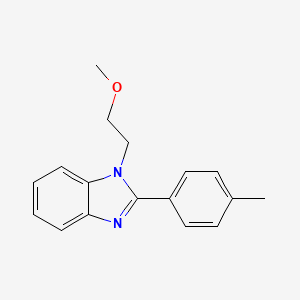
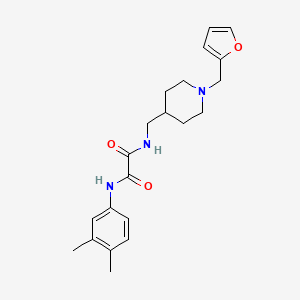
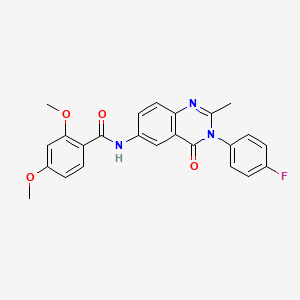
![2-cyclopropyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2947442.png)